

spectroscopic comparison of 5-Bromofuran-2-carbonyl chloride and its amide derivative

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Compound of Interest

Compound Name: 5-Bromofuran-2-carbonyl chloride

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A Spectroscopic Showdown: 5-Bromofuran-2-carbonyl Chloride vs. its Amide Derivative

For Immediate Release: A detailed spectroscopic comparison of **5-Bromofuran-2-carbonyl chloride** and its corresponding amide derivative, 5-Bromofuran-2-carboxamide, is now available for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinct spectral characteristics, supported by available experimental data and established spectroscopic principles.

This publication aims to provide an objective comparison to aid in the identification and characterization of these compounds in various research and development settings. The key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are presented, offering a clear guide for distinguishing between the acyl chloride and its amide counterpart.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **5-Bromofuran-2-carbonyl chloride** and 5-Bromofuran-2-carboxamide. It is important to note that while data for the acid chloride is based on typical values for similar structures, the data for the amide is primarily derived from the closely related N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which serves as an excellent proxy for the fundamental spectroscopic behavior of the 5-bromofuran-2-carboxamide moiety.^{[1][2][3]}

Spectroscopic Technique	5-Bromofuran-2-carbonyl chloride	5-Bromofuran-2-carboxamide (inferred from derivative)	Key Differences
Infrared (IR) Spectroscopy	C=O Stretch: ~1770-1800 cm ⁻¹ (strong, sharp)	C=O Stretch (Amide I): ~1640-1680 cm ⁻¹ (strong) N-H Stretch: ~3100-3500 cm ⁻¹ (medium, broad) N-H Bend (Amide II): ~1550-1640 cm ⁻¹ (medium)	The carbonyl stretch of the acid chloride is at a significantly higher wavenumber. The amide shows characteristic N-H stretching and bending frequencies which are absent in the acid chloride.
¹ H NMR Spectroscopy	Furan Protons: ~7.0-7.5 ppm (doublets)	Furan Protons: ~6.8-7.4 ppm (doublets) Amide Protons (N-H): ~5.0-8.5 ppm (broad singlet)	The most significant difference is the appearance of a broad signal for the N-H protons in the amide. The chemical shifts of the furan protons may experience a slight upfield shift upon conversion to the amide.
¹³ C NMR Spectroscopy	Carbonyl Carbon (C=O): ~160-170 ppm	Carbonyl Carbon (C=O): ~155-165 ppm	The carbonyl carbon of the acid chloride is typically found slightly more downfield than that of the corresponding amide.
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z ~208, 210	Molecular Ion (M ⁺): m/z ~189, 191 (isotope pattern for Br)	The molecular ion peaks will differ by the mass of Cl vs. NH ₂ .

(isotope pattern for Br,
Cl)

Both will exhibit a
characteristic isotopic
pattern due to the
presence of bromine.

Experimental Protocols

Synthesis of 5-Bromofuran-2-carbonyl chloride

The synthesis of **5-bromofuran-2-carbonyl chloride** typically starts from the corresponding carboxylic acid.

General Protocol: 5-Bromofuran-2-carboxylic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or under neat conditions. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude **5-bromofuran-2-carbonyl chloride**, which can be purified by distillation or used directly in the next step.

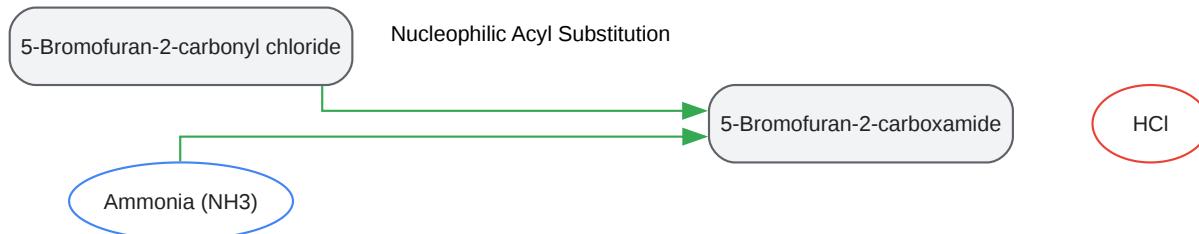
Synthesis of 5-Bromofuran-2-carboxamide from 5-Bromofuran-2-carbonyl chloride

The conversion of the acid chloride to the amide is a standard nucleophilic acyl substitution reaction.

General Protocol: **5-Bromofuran-2-carbonyl chloride** is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. A base, such as triethylamine or pyridine, may be added to neutralize the HCl generated during the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation from **5-Bromofuran-2-carbonyl chloride** to its amide derivative.



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Caption: Conversion of **5-Bromofuran-2-carbonyl chloride** to 5-Bromofuran-2-carboxamide.

This comparative guide highlights the key spectroscopic differences that are fundamental for the characterization of **5-bromofuran-2-carbonyl chloride** and its amide derivative. The provided data and protocols serve as a valuable resource for chemists in the pharmaceutical and chemical research industries.

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